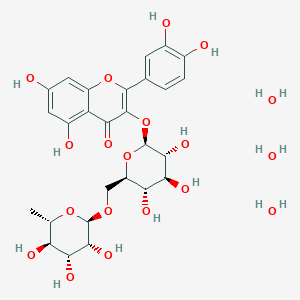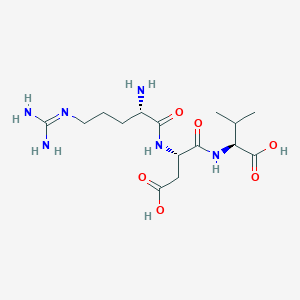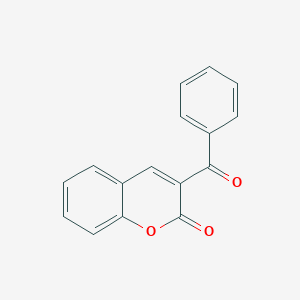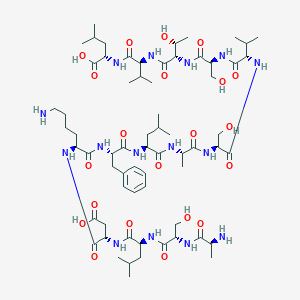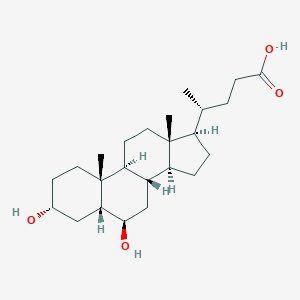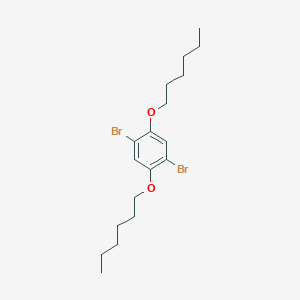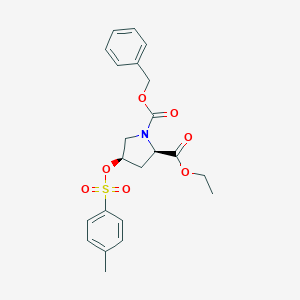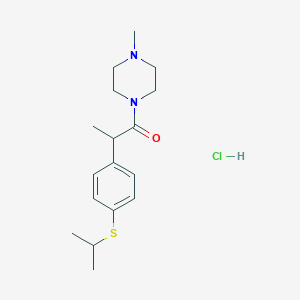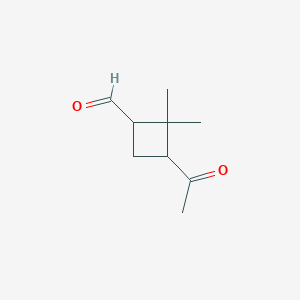
4-(Trifluoromethyl)pyrimidine
Übersicht
Beschreibung
4-(Trifluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are important lead molecules and active fragments in the design of biologically active molecules, widely used in the design of pesticides and pharmaceutical molecules .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyrimidine involves several strategies. One approach involves a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Another approach is based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyrimidine has been confirmed by various methods such as single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Chemical Reactions Analysis
Chemical reactions involving 4-(Trifluoromethyl)pyrimidine include chemoselective O-alkylation . Key steps in the reactions include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .Physical And Chemical Properties Analysis
The molecular weight of 4-(Trifluoromethyl)pyrimidine is 180.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen
1. Antifungal, Insecticidal, and Anticancer Properties
- Summary of Application: 4-(Trifluoromethyl)pyrimidine derivatives have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .
- Methods of Application: The compounds were synthesized through four-step reactions . They were then evaluated for their bioactivities against various fungi, insects, and cancer cell lines .
- Results: Some of the compounds exhibited good in vitro antifungal activities against several fungi at 50 μg/ml . They also showed moderate insecticidal activities against certain insects at 500 μg/ml . Certain anticancer activities were observed against PC3, K562, Hela, and A549 at 5 μg/ml .
2. Agrochemical and Pharmaceutical Applications
- Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include 4-(Trifluoromethyl)pyrimidine, have found applications in the agrochemical and pharmaceutical industries .
- Methods of Application: The specific methods of application vary depending on the specific agrochemical or pharmaceutical product .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
3. Interfacial Interactions of Pyrimidines
- Summary of Application: 2-Chloro-4-(trifluoromethyl)pyrimidine has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .
- Methods of Application: The compound is used in experiments involving the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Results: The results of these studies can provide insights into the physicochemical properties of pyrimidines and their interactions with other molecules .
4. Synthesis of Camptothecin Derivatives
- Summary of Application: 4-Hydroxy-6-(trifluoromethyl)pyrimidine has been used in the synthesis of camptothecin derivatives .
- Methods of Application: The compound is used as a building block in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin .
- Results: The resulting camptothecin derivatives can have potential applications in medicinal chemistry .
5. Investigation of Interfacial Interactions
- Summary of Application: 2-Chloro-4-(trifluoromethyl)pyrimidine has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .
- Methods of Application: The compound is used in experiments involving the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Results: The results of these studies can provide insights into the physicochemical properties of pyrimidines and their interactions with other molecules .
6. Synthesis of Trifluoromethylpyridines
- Summary of Application: Trifluoromethylpyridines (TFMP), including 4-(Trifluoromethyl)pyrimidine, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: TFMP derivatives are synthesized through various methods, including direct fluorination and building-block methods .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries .
Safety And Hazards
4-(Trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDUWMJFLCNPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567853 | |
| Record name | 4-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine | |
CAS RN |
136547-16-5 | |
| Record name | 4-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



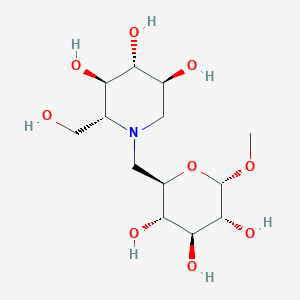
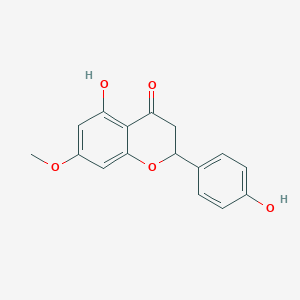
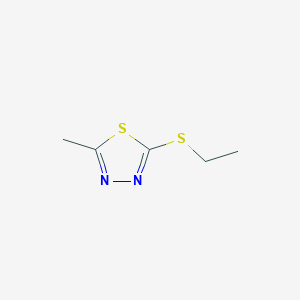
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
